molecular formula C14H14ClNO3S B5718260 N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide

Cat. No. B5718260
M. Wt: 311.8 g/mol
InChI Key: ZHSZPPWCEGYCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide, commonly known as CEBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide derivative has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CEBS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CEBS has been found to have several biochemical and physiological effects in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes and proteins, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using CEBS in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, it has been found to have a wide range of potential therapeutic applications, making it a versatile compound for drug development.
However, there are also some limitations to using CEBS in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Additionally, its potential side effects and toxicity have not been fully investigated, making it important to exercise caution when using it in lab experiments.

Future Directions

There are several future directions for research on CEBS. One area of interest is the development of CEBS-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of CEBS-based anti-cancer drugs.
Additionally, further research is needed to fully understand the mechanism of action of CEBS and its potential side effects and toxicity. This will help to ensure that it can be used safely and effectively in lab experiments and potentially in clinical settings.

Synthesis Methods

The synthesis of CEBS can be achieved through the reaction between 3-chloroaniline and 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The product obtained is then purified through recrystallization to obtain pure CEBS.

Scientific Research Applications

CEBS has been the subject of numerous scientific studies due to its potential therapeutic applications. One such study investigated the anti-inflammatory properties of CEBS and found that it was able to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another study focused on the anti-cancer properties of CEBS and found that it was able to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-12-5-3-4-11(15)10-12/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSZPPWCEGYCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide

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